Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

Related Substances HPLC method Relative retention time

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (CAS 21165-77-5), molecular formula C₁₈H₁₉ClN₂O₆S and molecular weight 426.87 g/mol, is officially designated as Glibenclamide EP Impurity B (European Pharmacopoeia) and Glyburide USP Related Compound B (United States Pharmacopeia). This compound is a specified, structurally characterised process-related impurity of the sulfonylurea antidiabetic drug glibenclamide (glyburide; CAS 10238-21-8), distinguished by the presence of a methyl carbamate moiety at the sulfonyl position in place of the cyclohexylurea group found in the parent API.

Molecular Formula C18H19ClN2O6S
Molecular Weight 426.9 g/mol
CAS No. 21165-77-5
Cat. No. B192888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
CAS21165-77-5
SynonymsMethyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate;  N-[[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl Ester;  [[4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamic Acid Methyl
Molecular FormulaC18H19ClN2O6S
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
InChIInChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13(19)11-15(16)17(22)20-10-9-12-3-6-14(7-4-12)28(24,25)21-18(23)27-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyFHUMMCKSSXULQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (CAS 21165-77-5): Pharmacopoeial Identity and Reference Standard Classification


Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (CAS 21165-77-5), molecular formula C₁₈H₁₉ClN₂O₆S and molecular weight 426.87 g/mol, is officially designated as Glibenclamide EP Impurity B (European Pharmacopoeia) and Glyburide USP Related Compound B (United States Pharmacopeia) [1]. This compound is a specified, structurally characterised process-related impurity of the sulfonylurea antidiabetic drug glibenclamide (glyburide; CAS 10238-21-8), distinguished by the presence of a methyl carbamate moiety at the sulfonyl position in place of the cyclohexylurea group found in the parent API [2]. As a pharmacopoeial reference standard supplied by both the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeial Convention (USP), this compound is certified for use in regulatory-compliant analytical testing, method validation, and quality control of glibenclamide drug substance and finished pharmaceutical products [1].

Why Generic Sulfonylurea Impurity Reference Standards Cannot Substitute for Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate in Pharmacopoeial Testing


Although glibenclamide (glyburide) generates multiple structurally related impurities during synthesis and storage—including Impurity A (des-methyl sulfonamide; CAS 16673-34-0) and Impurity C—these in-class compounds are not chromatographically or analytically interchangeable [1]. The British Pharmacopoeia 2025 explicitly assigns a distinct relative retention time (RRT) of approximately 0.6 to Glibenclamide Impurity B versus RRTs of approximately 0.5 and 0.7 for Impurities A and C, respectively, and further mandates a minimum chromatographic resolution of 2.0 between the peaks of Impurity A and Impurity B as a system suitability criterion [2]. Substituting a generic or non-certified impurity standard risks misidentification of the target peak, failure of system suitability tests, and non-compliance with compendial acceptance criteria, each of which directly compromises regulatory submission data integrity [2]. The evidence summarised below quantifies the precise analytical differentiation that makes Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate an irreplaceable reference material in regulated glibenclamide quality testing.

Quantitative Differentiation of Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (Glibenclamide Impurity B) Relative to Closest Analogs


Chromatographic Retention Time Differentiation Among Glibenclamide Impurities A, B, and C in the British Pharmacopoeia 2025 HPLC Method

In the compendial liquid chromatography method prescribed by the British Pharmacopoeia 2025 for glibenclamide related substances testing, Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (Impurity B) elutes at a relative retention time (RRT) of approximately 0.6 with reference to glibenclamide (retention time ≈ 5 min). This value is quantitatively distinct from Impurity A (RRT ≈ 0.5) and Impurity C (RRT ≈ 0.7) [1]. The method employs a 0.10 m × 4.6 mm column packed with spherical base-deactivated end-capped octadecylsilyl silica gel (3 µm) at 35 °C, with gradient elution using mobile phases composed of triethylamine–phosphoric acid buffer and acetonitrile, a flow rate of 0.8 mL/min, and UV detection at 230 nm [1].

Related Substances HPLC method Relative retention time

Pharmacopoeial System Suitability: Resolution Requirement Between Impurity A and Impurity B in the BP 2025 HPLC Method

The British Pharmacopoeia 2025 establishes a specific system suitability criterion for the related substances test: a minimum resolution (Rₛ) of 2.0 between the chromatographic peaks of Impurity A and Impurity B, using reference solution (a) containing both impurity CRS standards at known concentrations [1]. This resolution requirement is mandatory for method compliance and must be demonstrated prior to sample analysis. Impurity C is identified using a separate reference solution and does not form part of this critical resolution pair [1]. The USP Glyburide monograph, while using a different chromatographic system, similarly imposes a general impurity limit of not more than 0.5% for any individual impurity other than the specified early-eluting impurity, thereby making Impurity B quantification reliant on the BP/EP method's system suitability [2].

System suitability Chromatographic resolution Method validation

Compendial Acceptance Limits: Impurity B Specification Thresholds Compared with Co-occurring Glibenclamide Impurities

The British Pharmacopoeia 2025 sets the acceptance limit for Impurity B at not more than the area of the corresponding peak in reference solution (a), which corresponds to 0.3% of the glibenclamide test concentration [1]. This limit is identical to that for Impurity A (also 0.3%), but is double the limit set for Impurity C (0.15%) and triple the limit for any unspecified impurity (0.10%) [1]. Commercial glibenclamide API specifications similarly report Impurity B limits of ≤ 0.5% [2]. In contrast, the USP Glyburide monograph does not specify Impurity B individually but applies a generic not more than 0.5% limit for any other individual impurity [3]. The higher threshold tolerance for Impurity B compared to Impurity C indicates that Impurity B is recognised as a quantitatively more significant process-related impurity requiring dedicated reference standard material for accurate quantification.

Acceptance criteria Impurity limits Quality specification

Structural Identity: Methyl Carbamate Moiety Distinguishes Impurity B from the Des-methyl Sulfonamide of Impurity A

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (Impurity B; CAS 21165-77-5; C₁₈H₁₉ClN₂O₆S; MW 426.87 g/mol) differs structurally from Glibenclamide Impurity A (CAS 16673-34-0; C₁₆H₁₇ClN₂O₄S; MW 368.84 g/mol) by the presence of a methyl carbamate (–NH–CO–OCH₃) group attached to the sulfonyl (–SO₂–) position [1]. Impurity A is the des-methyl sulfonamide (5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide), whereas Impurity B contains the sulfonyl carbamate methyl ester. This structural difference results in a molecular weight shift of +58.03 Da and accounts for the distinct chromatographic retention observed in the BP 2025 method [2]. The parent API glibenclamide (CAS 10238-21-8; C₂₃H₂₈ClN₃O₅S; MW 494.00 g/mol) is further differentiated by the presence of a cyclohexylurea substituent at the sulfonyl position instead of the methyl carbamate [3].

Structural elucidation Chemical identity Impurity classification

Critical Resolution Pair in QbD Capillary Electrophoresis Method: Impurity B Designated as the Critical Separation Challenge

In a Quality by Design (QbD)–driven capillary zone electrophoresis method development study for the simultaneous analysis of glibenclamide and its impurities, 'critical resolution between glibenclamide and I(B)' was identified as one of three critical quality attributes (CQAs), alongside I(A) peak efficiency and total analysis time [1]. The study employed a 3⁵//16 symmetric screening matrix to investigate five critical process parameters, followed by Box-Behnken response surface modelling, and identified a design space where all CQAs achieved desired values with probability π ≥ 90% [1]. The designation of the glibenclamide–I(B) pair as the critical resolution challenge, rather than the glibenclamide–I(A) pair or any other combination, provides orthogonal analytical evidence that Impurity B consistently presents the greatest separation difficulty across both HPLC and CE platforms [1][2]. Under optimised conditions, full baseline separation of all analytes including I(B) was achieved in less than 2 minutes [1].

Capillary zone electrophoresis Quality by Design Critical quality attribute

Validated Application Scenarios for Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (Glibenclamide Impurity B / Glyburide USP Related Compound B)


Pharmacopoeial System Suitability Testing in Glibenclamide Related Substances HPLC Analysis

This reference standard is mandated by the British Pharmacopoeia 2025 for preparation of reference solution (a), which is used to establish the minimum resolution of 2.0 between the peaks of Impurity A and Impurity B prior to testing of glibenclamide drug substance or finished product samples [1]. The system suitability test must be performed with each analytical run; failure to use the authentic Impurity B CRS (CAS 21165-77-5) invalidates the test and renders the entire chromatographic analysis non-compliant with compendial requirements [1].

Analytical Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Glibenclamide Impurity B reference standard is used during HPLC and capillary electrophoresis method development, method validation (AMV), and quality control of glibenclamide-containing pharmaceutical formulations [1]. The designation of Impurity B as part of the critical resolution pair in both compendial HPLC and QbD capillary electrophoresis methods (critical resolution between glibenclamide and I(B) identified as a CQA with π ≥ 90% probability design space) means that method developers must possess the authentic Impurity B standard to demonstrate adequate selectivity, linearity, accuracy, and precision during ANDA regulatory submissions [1][2].

Peak Identification and Impurity Quantification in Commercial Glibenclamide API Batch Release Testing

In routine QC batch release testing of glibenclamide active pharmaceutical ingredient, Impurity B must be quantified against its compendial acceptance limit of not more than 0.3% (BP 2025) or not more than 0.5% (USP general limit for other individual impurities) [1][2]. The distinct RRT of approximately 0.6 relative to glibenclamide (versus approximately 0.5 for Impurity A and approximately 0.7 for Impurity C) requires the Impurity B reference standard for unambiguous peak identification in the chromatogram, preventing misidentification that could lead to erroneous batch acceptance or rejection decisions [1].

Quote Request

Request a Quote for Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.